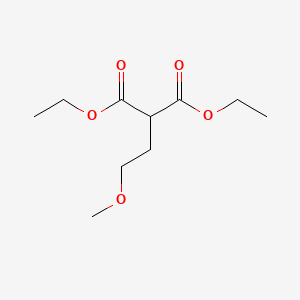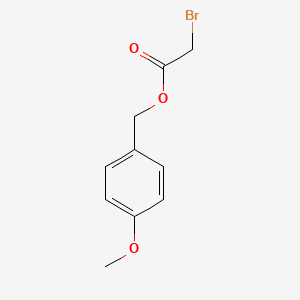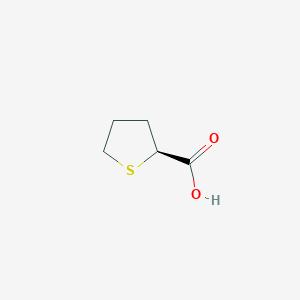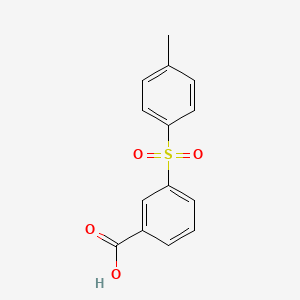
4,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine
説明
4,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine is a chemical compound that belongs to the class of benzoxazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
作用機序
The mechanism of action of 4,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of enzymes or proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication, leading to the inhibition of bacterial growth. It has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA repair, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine has been found to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to have antibacterial activity against various gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In addition, it has been found to exhibit herbicidal and fungicidal activities against various plant pathogens.
実験室実験の利点と制限
The advantages of using 4,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine in lab experiments include its high purity, stability, and ease of synthesis. It has also been found to exhibit potent biological activities at low concentrations, making it a valuable tool for studying various cellular processes. However, the limitations of using this compound include its potential toxicity and limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of 4,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine. One direction is to investigate its potential as a lead compound for the development of new anticancer, antibacterial, and antiviral agents. Another direction is to explore its potential as a herbicide and fungicide for agricultural applications. Further studies are also needed to elucidate the mechanism of action of this compound and to identify its molecular targets. In addition, the development of more efficient synthesis methods and the optimization of its biological activity are also important directions for future research.
Conclusion:
In conclusion, 4,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine is a chemical compound with potential applications in various fields such as medicine, agriculture, and material science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new applications for it.
科学的研究の応用
4,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine has been extensively studied for its potential applications in various fields. In medicine, it has been found to exhibit antitumor, antibacterial, and antiviral activities. In agriculture, it has been shown to have herbicidal and fungicidal properties. In material science, it has been used as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
4,6-dibromo-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Br2Cl2N2O/c14-7-4-9-12(10(15)11(7)18)19-13(20-9)6-2-1-5(16)3-8(6)17/h1-4H,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCHVERQCDPNET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC3=C(C(=C(C=C3O2)Br)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Br2Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362902 | |
| Record name | 4,6-dibromo-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine | |
CAS RN |
637302-80-8 | |
| Record name | 4,6-dibromo-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Isoxazole, 4-[(4-bromophenyl)azo]-3,5-dimethyl-](/img/structure/B3055192.png)


![4-propylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3055195.png)







![Benzyl 2-{[(4-methylphenyl)sulfonyl]amino}acetate](/img/structure/B3055208.png)
